REACTION_CXSMILES
|
CO.[N+:3]([C:6]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9])([O-])=O>[Fe].C(O)(=O)C>[NH2:3][C:6]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]
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Name
|
|
Quantity
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24 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
methyl 2-nitro-4-phenylbenzoate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
24 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 2 hours
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
insoluble were removed by filtration
|
Type
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ADDITION
|
Details
|
a saturated sodium hydrogen carbonate aqueous solution and ethyl acetate added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
WASH
|
Details
|
after washed with a saturated sodium hydrogen carbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure, Hexane
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
CUSTOM
|
Details
|
a solid substance was separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |